molecular formula C11H16N2O B8039808 N-(3-Diethylamino-phenyl)-formamide

N-(3-Diethylamino-phenyl)-formamide

Cat. No.: B8039808
M. Wt: 192.26 g/mol
InChI Key: SVIPVFDSQLTSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Diethylamino-phenyl)-formamide is an aromatic formamide derivative characterized by a phenyl ring substituted with a diethylamino group (-N(C₂H₅)₂) at the meta position. Formamides, in general, are critical intermediates in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where they serve as amino-protecting groups or precursors to isocyanides and heterocycles .

Properties

IUPAC Name

N-[3-(diethylamino)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-6-10(8-11)12-9-14/h5-9H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIPVFDSQLTSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Diethylamino-phenyl)-formamide can be synthesized through the reaction of 3-diethylaminophenol with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the formamide group. Another method involves the reaction of 3-diethylaminophenylamine with formic acid or formic anhydride under similar conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-(3-Diethylamino-phenyl)-formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(3-Diethylamino-phenyl)-formic acid.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: N-(3-Diethylamino-phenyl)-formic acid.

    Reduction: N-(3-Diethylamino-phenyl)-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Diethylamino-phenyl)-formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Diethylamino-phenyl)-formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The diethylamino group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Electronic Features

The diethylamino group is a strong electron-donating substituent due to its lone pair on nitrogen, which contrasts with electron-withdrawing groups (e.g., -Cl, -Br) or neutral/acetyl substituents in analogs. Key comparisons include:

Compound Name Substituent Electronic Effect Steric Bulk Reference
N-(3-Diethylamino-phenyl)formamide -N(C₂H₅)₂ (meta) Strong donating High (two ethyl groups) -
N-(4-Chlorophenyl)formamide -Cl (para) Withdrawing Low
N-(3-Acetylphenyl)formamide -COCH₃ (meta) Mild withdrawing Moderate
N-(2-Bromophenyl)formamide -Br (ortho) Withdrawing Moderate

Key Implications :

  • Steric hindrance from the diethyl groups may reduce crystallinity or alter crystal packing compared to planar analogs like N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, which exhibits a dihedral angle of 52.9° between phenyl rings .

Physicochemical Properties

Available data for analogs (Table 2) highlights trends in solubility, melting points, and stability:

Compound Name Melting Point (°C) Solubility Stability Notes Reference
N-(3-Diethylamino-phenyl)formamide Not reported Likely polar solvents (DMF, methanol) Susceptible to oxidation (amine group) -
N-(4-Chlorophenyl)formamide 92–94 Dichloromethane, DMF Phase transitions observed under thermal stress
N-(3-Acetylphenyl)formamide 92–94 (crystals) DCM, DMF, methanol Stable under inert conditions
N-(2-Bromophenyl)formamide Not reported Organic solvents Light-sensitive (Br substituent)

Key Insights :

  • The diethylamino group likely increases solubility in polar aprotic solvents (e.g., DMF) compared to halogenated analogs.
  • Thermal stability may be lower than acetyl-substituted derivatives due to the labile N–C bond in the diethylamino group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.